Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate
Description
Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate is a quinoline-based compound featuring a methoxy-substituted aromatic core and a (2,5-dimethylphenyl)methoxy substituent at position 4. The quinoline scaffold is a privileged structure in medicinal chemistry due to its electronic versatility and capacity for diverse functionalization. Its ester group at position 2 enhances stability and may influence bioavailability compared to free carboxylic acids .
Properties
IUPAC Name |
methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-13-6-7-14(2)15(8-13)12-28-19-11-18(22(24)27-5)23-17-10-21(26-4)20(25-3)9-16(17)19/h6-11H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUNWFQWFHERQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aryl amine with a β-keto ester.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The carboxylate ester is formed through esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups replacing the methoxy or ester groups.
Scientific Research Applications
Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent-Driven Structural and Functional Differences
Table 1: Key Structural Features and Properties of Analogous Quinoline Derivatives
Key Observations:
- Electronic Effects : The target compound’s methoxy groups (electron-donating) contrast with fluorinated analogs (e.g., ’s compound), which exhibit stronger electron-withdrawing properties. This difference may influence binding to hydrophobic pockets or redox-sensitive targets .
- Steric Considerations : The (2,5-dimethylphenyl)methoxy group introduces significant steric bulk compared to smaller substituents like ethyl esters (6d) or sulfanyl groups (). This could limit membrane permeability but enhance selectivity for larger binding sites .
- Synthetic Accessibility: highlights a high-yield synthesis route for fluorinated quinolines, whereas the target compound’s synthesis may require more complex steps due to its multi-methoxy and aryl ether groups .
Physicochemical Properties
- Solubility : Methoxy groups generally improve water solubility compared to halogenated or formamidine-containing analogs. However, the dimethylphenyl group may counteract this by increasing hydrophobicity .
- Stability : Ester groups (as in the target compound and 6d) confer greater hydrolytic stability than free acids or sulfanyl moieties, which are prone to oxidation .
Biological Activity
Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate (referred to as M4DMQ) is a synthetic compound belonging to the quinoline derivatives class. This article provides a comprehensive overview of its biological activity, including antibacterial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
M4DMQ is characterized by the following structural features:
- Core Structure : Quinoline ring
- Substituents : Methoxy groups at positions 6 and 7, and a dimethylphenyl group at position 4.
The molecular formula for M4DMQ is , with a molecular weight of approximately 370.4 g/mol. The compound has been synthesized and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Antibacterial Activity
Research has shown that M4DMQ exhibits significant antibacterial activity against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values for different bacteria tested against M4DMQ:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Bacillus cereus | 0.020 |
| Pseudomonas aeruginosa | 0.025 |
| Enterobacter cloacae | 0.004 |
M4DMQ demonstrated superior antibacterial activity compared to standard antibiotics such as ampicillin and streptomycin, with MIC values indicating high potency against both Gram-positive and Gram-negative bacteria .
The mechanism by which M4DMQ exerts its antibacterial effects is not fully elucidated; however, preliminary studies suggest that it may inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth. Further molecular docking studies are needed to clarify its specific interactions with bacterial targets .
Case Studies and Research Findings
- Synthesis and Characterization : A study conducted by Amir et al. detailed the synthesis of M4DMQ and its derivatives, highlighting their structural characteristics and biological evaluations. The research indicated that modifications to the quinoline structure could enhance antibacterial efficacy .
- Comparative Studies : In comparative studies, M4DMQ was tested alongside other quinoline derivatives, revealing that certain structural modifications significantly impacted antibacterial potency. For instance, the presence of methoxy groups was found to be crucial for enhanced activity against specific bacterial strains .
- In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the safety profile of M4DMQ. Toxicity assessments indicated that it has a favorable therapeutic index, making it a potential candidate for further development in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate?
- Methodology : The synthesis typically involves multi-step procedures. For quinoline derivatives, a common approach includes:
- Step 1 : Construction of the quinoline core via the Gould-Jacobs reaction, using a β-keto ester and aniline derivative under cyclocondensation conditions .
- Step 2 : Introduction of substituents (e.g., methoxy groups) via nucleophilic aromatic substitution or Pd-catalyzed coupling reactions. For example, Suzuki-Miyaura coupling can attach aryl groups (e.g., 2,5-dimethylphenyl) using PdCl₂(PPh₃)₂ and PCy₃ as catalysts in DMF/K₂CO₃ .
- Step 3 : Esterification at the 2-position using methyl chloroformate or methanol under acidic conditions. Optimize reaction time and temperature (e.g., reflux in THF) to maximize yield .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and integration ratios. IR spectroscopy verifies functional groups (e.g., ester C=O at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and packing, as demonstrated for analogous 6,7-dimethoxyquinoline derivatives .
- Chromatography : Employ HPLC with UV detection (λ = 254–280 nm) using a C18 column and acetonitrile/water gradient .
Q. What solvents are suitable for reactions involving this compound?
- Methodology : Prioritize solvents with high polarity and stability under basic/acidic conditions:
- Polar aprotic solvents : DMF or DMSO for coupling reactions (e.g., Pd-catalyzed steps) .
- Chlorinated solvents : Dichloromethane (DCM) for esterification or purification via column chromatography .
- Test solubility : Pre-screen in DMSO-d₆ for NMR studies or THF for kinetic assays .
Advanced Research Questions
Q. What strategies optimize yield in the final esterification step?
- Methodology :
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate esterification under mild conditions .
- Solvent optimization : Conduct trials in toluene (for azeotropic water removal) vs. THF (for better solubility).
- Temperature control : Monitor reaction progress via TLC; higher temperatures (e.g., 60–80°C) reduce reaction time but may increase side products .
Q. How can researchers resolve contradictions in solubility data across studies?
- Methodology :
- Standardized protocols : Use USP/Ph.Eur. guidelines for solubility testing. For example, prepare saturated solutions in PBS (pH 7.4), DMSO, and ethanol at 25°C, and quantify via UV-Vis spectroscopy .
- Thermodynamic analysis : Perform differential scanning calorimetry (DSC) to assess polymorphic stability, which impacts solubility .
Q. What are the challenges in developing HPLC methods for this compound?
- Methodology :
- Column selection : Test C18, phenyl-hexyl, and HILIC columns to address peak tailing caused by polar methoxy groups .
- Mobile phase optimization : Adjust buffer pH (e.g., 2.5–3.5 with formic acid) to enhance ionization and reduce silanol interactions .
- Detection : Use high-resolution MS (HRMS) for impurity profiling in complex matrices .
Q. How can structure-activity relationships (SAR) be studied for biological activity?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace 2,5-dimethylphenyl with 4-fluorophenyl) and assess activity changes .
- In vitro assays : Screen analogs for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR (surface plasmon resonance) .
- Computational modeling : Perform docking studies with AutoDock Vina to predict interactions with biological targets .
Q. How can photodegradation pathways of this compound be investigated?
- Methodology :
- Forced degradation studies : Expose samples to UV light (e.g., 365 nm) and analyze degradation products via LC-MSⁿ .
- Isotope labeling : Use deuterated solvents (e.g., D₂O) to trace hydrolysis mechanisms under light exposure .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under varying light conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
